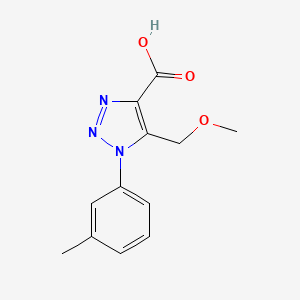
1-(Hydroxymethyl)cycloheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)cycloheptan-1-ol is an organic compound with the molecular formula C₈H₁₆O₂ It is characterized by a cycloheptane ring substituted with a hydroxymethyl group and a hydroxyl group at the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cycloheptan-1-ol can be synthesized through several methods. One common approach involves the hydroxymethylation of cycloheptanone. This process typically involves the reaction of cycloheptanone with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxymethyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form cycloheptanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Cycloheptanecarboxylic acid.
Reduction: Cycloheptanol.
Substitution: Cycloheptyl halides.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways involving hydroxymethylated compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Hydroxymethyl)cycloheptan-1-ol exerts its effects depends on its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involving hydroxylation and subsequent metabolic transformations are also relevant.
Vergleich Mit ähnlichen Verbindungen
Cycloheptanol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Cycloheptanone: Contains a carbonyl group instead of the hydroxyl and hydroxymethyl groups, leading to different reactivity.
1-(Hydroxymethyl)cyclohexan-1-ol: Similar structure but with a six-membered ring, affecting its chemical properties and applications.
Uniqueness: 1-(Hydroxymethyl)cycloheptan-1-ol is unique due to the presence of both a hydroxyl and a hydroxymethyl group on the same carbon atom of a seven-membered ring. This structural feature imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
74397-19-6 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1-(hydroxymethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C8H16O2/c9-7-8(10)5-3-1-2-4-6-8/h9-10H,1-7H2 |
InChI-Schlüssel |
MLWQSNXVTYZRLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113732.png)
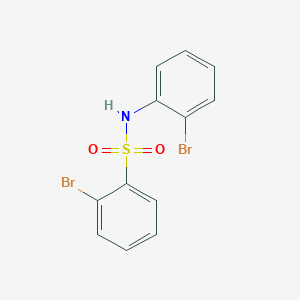
![4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid](/img/structure/B12113752.png)

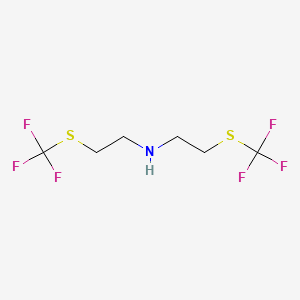
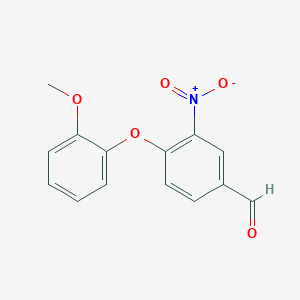
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12113772.png)

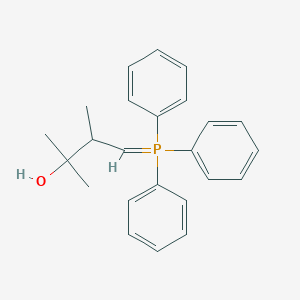

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine](/img/structure/B12113790.png)
